molecular formula C20H21NO4 B3937947 ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate

ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate

Cat. No.: B3937947
M. Wt: 339.4 g/mol
InChI Key: JMOGCBKORTTXSU-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyl group, and an acetylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-acetylphenylamine and benzyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The general reaction scheme is as follows:

    Step 1: Ethyl acetoacetate is reacted with 4-acetylphenylamine in the presence of a base to form an intermediate.

    Step 2: The intermediate is then reacted with benzyl bromide to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(4-acetylphenyl)amino]-2,2-dimethylpropanoate
  • (E)-1-(4-aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Uniqueness

Ethyl 3-[(4-acetylphenyl)amino]-2-benzyl-3-oxopropanoate is unique due to its specific structural features, such as the presence of both an ethyl ester group and a benzyl group

Properties

IUPAC Name

ethyl 3-(4-acetylanilino)-2-benzyl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-25-20(24)18(13-15-7-5-4-6-8-15)19(23)21-17-11-9-16(10-12-17)14(2)22/h4-12,18H,3,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOGCBKORTTXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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